Anisocoumarin H

Übersicht

Beschreibung

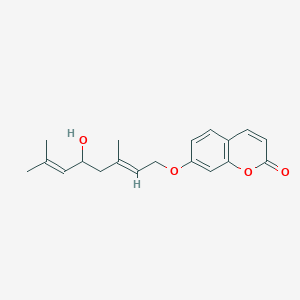

Anisocoumarin H is a coumarin derivative known for its antifungal properties. It exhibits activity against various fungal species such as Microsporum gypseum, Trichophyton rubrum, and Trichophyton mentagrophytes . The compound is isolated from the plant Baccharis darwinii and has a molecular formula of C19H22O4 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Anisocoumarin H kann über verschiedene synthetische Wege hergestellt werden, darunter die klassische Pechmann-Reaktion oder die Knoevenagel-Kondensation . Diese Methoden beinhalten die Verschmelzung moderner Methoden zur Konstruktion neuer Cumarin-Analoga. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Katalysatoren und spezifischen Temperaturkontrollen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion und Reinigung aus natürlichen Quellen wie Baccharis darwinii. Das Verfahren umfasst die bioaktivitätsgesteuerte Fraktionierung zur Isolierung der Verbindung . Die extrahierte Verbindung wird dann mit chromatographischen Techniken gereinigt, um einen hohen Reinheitsgrad zu erreichen, der für Forschungs- und industrielle Anwendungen geeignet ist.

Analyse Chemischer Reaktionen

Reaktionstypen: Anisocoumarin H unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell für die Modifizierung der Verbindung, um ihre Eigenschaften zu verbessern oder Derivate mit verbesserter Aktivität zu synthetisieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.

Substitution: Halogenierungs- oder Alkylierungsreaktionen können mit Reagenzien wie Halogenen oder Alkylhalogeniden durchgeführt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Cumarine und ihre Derivate, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können.

Wissenschaftliche Forschungsanwendungen

Anisocoumarin H hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer zur Synthese anderer Cumarinderivate verwendet.

Biologie: Wird auf seine antifungalen Eigenschaften und seinen potenziellen Einsatz zur Bekämpfung von Pilzinfektionen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen, einschließlich antifungaler Behandlungen, untersucht.

Industrie: Wird bei der Entwicklung von Antimykotika und anderen verwandten Produkten eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit Pilzzellmembranen, was zu einer Störung der Membranintegrität und Hemmung des Pilzwachstums führt . Die Verbindung zielt auf spezifische Enzyme und Signalwege ab, die an der Synthese der Pilzzellwand beteiligt sind, wodurch sie gegen verschiedene Pilzarten wirksam ist.

Ähnliche Verbindungen:

Aurapten (7-Geranyloxycumarin): Ein weiteres Cumarinderivat mit antifungalen Eigenschaften.

Diversinin (5’-Oxoaurapten): Zeigt eine ähnliche antifungale Aktivität.

Vergleich: this compound ist einzigartig aufgrund seiner spezifischen Aktivität gegen Microsporum gypseum, Trichophyton rubrum und Trichophyton mentagrophytes mit minimalen Hemmkonzentrationen von 62,5 µg/mL . Diese Spezifität und Potenz machen es zu einer wertvollen Verbindung für die antifungale Forschung und Anwendung.

Wirkmechanismus

The mechanism of action of anisocoumarin H involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth . The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, making it effective against various fungal species.

Vergleich Mit ähnlichen Verbindungen

Aurapten (7-geranyloxycoumarin): Another coumarin derivative with antifungal properties.

Diversinin (5’-oxoaurapten): Exhibits similar antifungal activity.

Comparison: Anisocoumarin H is unique due to its specific activity against Microsporum gypseum, Trichophyton rubrum, and Trichophyton mentagrophytes with minimum inhibitory concentrations of 62.5 µg/mL . This specificity and potency make it a valuable compound for antifungal research and applications.

Eigenschaften

IUPAC Name |

7-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-13(2)10-16(20)11-14(3)8-9-22-17-6-4-15-5-7-19(21)23-18(15)12-17/h4-8,10,12,16,20H,9,11H2,1-3H3/b14-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNADFOGBKXRWGC-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC(C/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347902 | |

| Record name | Anisocoumarin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123237-86-5 | |

| Record name | Anisocoumarin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2651607.png)

![3-(2-chlorobenzyl)-7-hydroxy-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2651608.png)

![N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2651611.png)

![1-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2651613.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B2651619.png)

![1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one](/img/structure/B2651621.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2651624.png)

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2651625.png)

![N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide](/img/structure/B2651628.png)

![1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2651629.png)

![N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2651630.png)